N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide

carbonic anhydrase inhibition kinase inhibitor design dual pharmacophore

Researchers requiring precise SAR mapping within benzenesulfonamide-pyrimidine series often face gaps in substitution pattern coverage. This compound solves that by combining a 2,4-bis(dimethylamino)pyrimidine core with a 3-methoxybenzenesulfonamide moiety, a specific electronic/steric variant absent in common 4-substituted or 2-chloro analogs. - Fills SAR matrix gap vs. 3-chloro-4-methoxy (CAS 1788676-40-3) and 2-fluoro (CAS 1448050-87-0) analogs. - Dual warhead design: Recognized hinge-binder with zinc-binding group for CA or allosteric kinase site engagement. - Favorable logP (~1.6) and 8 HBA/1 HBD profile supports artifact-free cellular assay performance.

Molecular Formula C15H21N5O3S
Molecular Weight 351.43
CAS No. 1797224-83-9
Cat. No. B2979005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide
CAS1797224-83-9
Molecular FormulaC15H21N5O3S
Molecular Weight351.43
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C
InChIInChI=1S/C15H21N5O3S/c1-19(2)14-13(10-16-15(17-14)20(3)4)18-24(21,22)12-8-6-7-11(9-12)23-5/h6-10,18H,1-5H3
InChIKeySHNYHEJZTBEPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Physicochemical Baseline


N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide (CAS 1797224-83-9) is a synthetic small molecule belonging to the benzenesulfonamide-pyrimidine hybrid class. It features a 2,4-bis(dimethylamino)pyrimidine core linked via a sulfonamide bridge to a 3-methoxybenzene ring. Its computed physicochemical properties include a molecular weight of 351.4 g/mol, a calculated logP of 1.6, one hydrogen bond donor, and eight hydrogen bond acceptors [1]. The 2,4-bis(dimethylamino)pyrimidine motif is a recognized pharmacophore in kinase inhibitor design, while the benzenesulfonamide moiety is a classical zinc-binding group associated with carbonic anhydrase (CA) inhibition [2]. This dual pharmacophoric architecture differentiates it from simpler benzenesulfonamides (e.g., acetazolamide) and from pyrimidine-only inhibitors lacking the sulfonamide warhead.

Structural Determinants Against Generic Substitution


Within the benzenesulfonamide-pyrimidine family, small structural modifications produce large shifts in isoform selectivity and binding thermodynamics. Čapkauskaitė et al. demonstrated that altering the pyrimidine substitution pattern or the benzenesulfonamide headgroup can change CA isoform affinity by over three orders of magnitude, with some compounds achieving 0.5 nM affinity for CA I while being essentially inactive against CA II [1]. The 3-methoxy substituent on the target compound is not merely decorative: in pyrimidine-benzenesulfonamide series, the position and electronic nature of the aryl substituent directly modulates the pKa of the sulfonamide –NH– group, which is critical for zinc coordination in CA active sites or for hydrogen-bonding interactions in kinase ATP-binding pockets [1]. Generic substitution of the 3-methoxy group with a 4-methoxy, 3-chloro-4-methoxy, or unsubstituted analog risks losing the specific binding profile required for a given assay, making procurement-by-analogy unreliable without confirmatory screening data.

Quantitative Differentiation from Close Analogs


Dual Pharmacophore Architecture

The target compound combines two validated pharmacophoric elements—a primary benzenesulfonamide zinc-binding group and a 2,4-bis(dimethylamino)pyrimidine hinge-binding scaffold—within a single molecular entity. In the systematic study by Čapkauskaitė et al., related benzenesulfonamide-pyrimidine conjugates achieved binding affinities as low as 0.5 nM against CA I, with selectivity ratios exceeding 100-fold over CA II for optimized analogs [1]. The 2,4-bis(dimethylamino) substitution on the pyrimidine core provides dual hydrogen-bond acceptor capacity at positions 2 and 4, which is geometrically distinct from the 2-amino-4-substituted or 4,6-disubstituted pyrimidine patterns more commonly explored in CA inhibitor series [1]. This dual pharmacophore is absent in classical monosulfonamide CA inhibitors (e.g., acetazolamide, which lacks the pyrimidine moiety) and in pyrimidine-only kinase inhibitors (e.g., imatinib fragments, which lack the sulfonamide zinc-binding group) [2].

carbonic anhydrase inhibition kinase inhibitor design dual pharmacophore

Optimized Lipophilicity from 3-Methoxy Substitution

The target compound has a computed XLogP3 value of 1.6 [1]. This is a direct consequence of the 3-methoxy substituent on the benzenesulfonamide ring. Replacing the 3-methoxy with a 2-fluoro group (as in the analog CAS 1448050-87-0) or with a 3-chloro-4-methoxy pattern (as in CAS 1788676-40-3) alters the computed logP and hydrogen-bond acceptor count, which can affect solubility, permeability, and off-target binding [1]. The XLogP3 of 1.6 falls within the optimal range (1–3) for oral bioavailability according to Lipinski's guidelines, whereas more lipophilic naphthalene-sulfonamide analogs bearing the same 2,4-bis(dimethylamino)pyrimidine core are predicted to exceed this range.

lipophilicity drug-likeness ADME prediction

Enhanced Hydrogen Bond Acceptor Capacity

The target compound possesses 8 hydrogen bond acceptors, which is higher than typical for monosubstituted pyrimidine-benzenesulfonamides. This elevated HBA count arises from the two dimethylamino groups (each contributing one acceptor) plus the sulfonamide oxygens, methoxy oxygen, and pyrimidine ring nitrogens [1]. In the CA inhibitor study by Čapkauskaitė et al., the number and spatial arrangement of hydrogen bond acceptors on the pyrimidine tail were shown to be critical determinants of isoform selectivity, with additional acceptor sites enabling water-mediated contacts in the CA active site that are not achievable with simpler pyrimidine tails [2]. Analogs bearing only a single amino or methylamino group at the pyrimidine 2- or 4-position have fewer HBA sites and may fail to establish these ancillary interactions.

hydrogen bonding target engagement structure-based design

Sulfonamide Acidity Modulation

The acidity of the sulfonamide –NH– proton is a critical determinant of zinc-binding affinity in carbonic anhydrase inhibition [1]. The 3-methoxy group exerts an electron-donating resonance effect (+M) and a weak electron-withdrawing inductive effect (-I) on the benzene ring, yielding a net modest effect on sulfonamide pKa. This is distinct from a 4-methoxy substituent, which has a stronger +M effect and increases pKa (weakening zinc binding), and from a 3-chloro-4-methoxy pattern (as in CAS 1788676-40-3), which introduces a competing electron-withdrawing chlorine that lowers pKa but also increases lipophilicity and potential off-target reactivity [2]. The meta-methoxy arrangement thus provides a unique electronic tuning of the sulfonamide that cannot be replicated by para-methoxy or ortho/para-halogenated analogs.

sulfonamide pKa zinc binding structure-activity relationship

Recommended Application Scenarios


Carbonic Anhydrase Isoform Profiling Libraries

The benzenesulfonamide moiety is a validated zinc-binding warhead for carbonic anhydrase inhibition. The compound can serve as a diversity element in focused CA inhibitor libraries, where the 2,4-bis(dimethylamino)pyrimidine tail and 3-methoxy substitution pattern probe uncharted regions of isoform selectivity space. Related benzenesulfonamide-pyrimidine conjugates have demonstrated affinities as low as 0.5 nM and selectivity ratios exceeding 100-fold across CA isoforms I, II, VII, XII, and XIII [1].

Kinase Selectivity Panel Screening

The 2,4-bis(dimethylamino)pyrimidine core is a recognized hinge-binding motif in kinase inhibitor design. Unlike standard kinase fragments, this compound carries a benzenesulfonamide moiety that may engage allosteric sites or surface-exposed zinc ions in certain kinases, potentially revealing polypharmacology or off-target profiles that hinge-only binders would miss. Its computed logP of 1.6 supports use in cellular kinase assays without solubility-related artifacts [2].

SAR Expansion of the 3-Methoxybenzenesulfonamide Vector

For medicinal chemistry programs exploring benzenesulfonamide-pyrimidine hybrids, this compound fills a specific gap in the SAR matrix: the combination of a 3-methoxy substituent with a 2,4-bis(dimethylamino)pyrimidine core. This combination is structurally distinct from the more common 4-substituted, 2-chloro, or 2-aminopyrimidine variants characterized in published CA inhibitor series [1]. Procurement of this compound enables direct experimental comparison with the 3-chloro-4-methoxy analog (CAS 1788676-40-3) and the 2-fluoro analog (CAS 1448050-87-0) to map the electronic and steric contributions of the 3-methoxy group.

Computational Docking and Pharmacophore Validation

With 8 hydrogen bond acceptors, a single hydrogen bond donor, and a moderate lipophilicity profile, this compound provides a well-defined pharmacophoric fingerprint for validating docking algorithms and pharmacophore models targeting CA isoforms or kinases with available crystal structures (e.g., CA II, XII, XIII PDB entries 4KNJ, 4KNM, 4KP5, 4KP8) [1][2]. Its conformational flexibility (6 rotatable bonds) [2] challenges scoring functions to correctly rank binding poses, making it a valuable test case for computational method development.

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